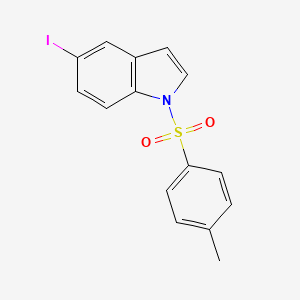

N-tosyl-5-iodoindole

Description

N-Tosyl-5-iodoindole is a halogenated indole derivative featuring a tosyl (p-toluenesulfonyl) group at the nitrogen position and an iodine substituent at the 5-position of the indole ring. This compound is widely utilized in organic synthesis due to the reactivity of its iodine atom in cross-coupling reactions and the electron-withdrawing tosyl group, which stabilizes intermediates and directs regioselectivity. Its applications span catalytic C–H functionalization, Suzuki-Miyaura couplings, and as a precursor for constructing complex heterocyclic frameworks .

Properties

Molecular Formula |

C15H12INO2S |

|---|---|

Molecular Weight |

397.2 g/mol |

IUPAC Name |

5-iodo-1-(4-methylphenyl)sulfonylindole |

InChI |

InChI=1S/C15H12INO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 |

InChI Key |

ULMSEXZJAKWUQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Ag(I)-Catalyzed α-Arylation

In Ag(I)-mediated α-arylation of benzo[b]thiophenes, this compound demonstrated superior regioselectivity (α:β > 20:1) and moderate yield (67%) compared to ortho- and meta-substituted iodoarenes (e.g., 3ap–3ax), which showed diminished selectivity (α:β ~3:1) and lower yields (<50%) .

Pd-Catalyzed Coupling with Vinylidene Fluoride

This compound participated in Pd-catalyzed coupling with vinylidene fluoride to form fluorinated styrenes. This contrasts with simpler iodoarenes (e.g., iodobenzene), where β-fluoride elimination dominates, leading to mixtures of styrene and stilbene byproducts. The indole scaffold likely stabilizes intermediates, suppressing competing pathways .

Comparison with Heterocyclic Iodoarenes

2,6-Substituted Pyridines

While 2,6-substituted pyridine (e.g., 2y) showed negligible reactivity in Ag(I)-catalyzed arylation (yield: <10%), this compound achieved 67% yield under identical conditions. This highlights the enhanced activation of the indole’s iodine atom due to electronic and steric effects from the tosyl group .

Iodothiophenes

2-Iodothiophene, a π-excessive heterocycle, undergoes electrophilic substitution with moderate efficiency. In contrast, this compound’s electron-deficient indole core facilitates nucleophilic aromatic substitution (SNAr), enabling chemoselective triarylmethane synthesis (e.g., compound 52, Scheme 11B) .

Data Table: Key Comparative Metrics

Mechanistic Insights and Limitations

The tosyl group in this compound deactivates the indole ring, favoring oxidative addition in metal-catalyzed reactions. However, steric hindrance from the tosyl group can limit reactivity in bulkier substrates. For example, in triarylmethane synthesis, this compound required mesitylene (10 equiv.) to achieve 82% yield, whereas smaller arenes (e.g., anisole) reacted more efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.